5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide
Description
The compound 5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide (CAS: Not explicitly provided; referred to as the "target compound" hereafter) features a benzothiophene core fused with a benzene and thiophene ring, substituted at position 5 with a nitro group (-NO₂) and linked via a carboxamide bridge to a 1,3-thiazol-2-yl moiety . Its molecular formula is C₂₁H₁₅N₃O₃S₂, with a molar mass of 421.49 g/mol. Key structural attributes include:
- Benzothiophene core: Enhances aromatic interactions and lipophilicity compared to simpler heterocycles.
- Thiazole ring: A common pharmacophore in antimicrobial and anticancer agents.
Properties
IUPAC Name |
5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O3S2/c16-11(14-12-13-3-4-19-12)10-6-7-5-8(15(17)18)1-2-9(7)20-10/h1-6H,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDQBPAGCYAERP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(S2)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the nitration of benzothiophene to introduce the nitro group, followed by the formation of the carboxamide linkage with the thiazole ring. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the benzothiophene ring, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated benzothiophene derivatives.
Scientific Research Applications
Physical Properties
The compound exhibits unique physical properties that contribute to its biological activities, including solubility and stability under physiological conditions.
Antimicrobial Activity
Research has demonstrated that 5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide possesses significant antimicrobial properties. Studies indicate that it is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study evaluated the compound's efficacy against common pathogens using the turbidimetric method. Results showed promising activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer properties. It shows potential in inhibiting the proliferation of cancer cells, particularly breast cancer cell lines.
Case Study: Anticancer Screening
In vitro studies using the Sulforhodamine B assay revealed that this compound significantly reduced cell viability in MCF7 breast cancer cells. Molecular docking studies suggested a favorable binding affinity to estrogen receptors, indicating a mechanism of action that warrants further exploration .
Molecular Docking Studies
Molecular docking studies have been pivotal in understanding the interaction of this compound with biological targets. These studies help elucidate the binding modes and affinities of the compound with various receptors involved in disease processes.
Findings from Docking Studies
The docking simulations indicated that the compound binds effectively to target proteins associated with cancer and microbial resistance, suggesting pathways for therapeutic intervention .
Comparative Analysis of Related Compounds
To better understand the unique properties and applications of this compound, a comparative analysis with similar compounds is presented below:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Binding Affinity (kcal/mol) |
|---|---|---|---|
| This compound | Yes | Yes | -7.5 |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Moderate | Moderate | -6.8 |
| N-(5-nitro-1,3-thiazol-2-yl)hexadecanamide | Yes | Low | -7.0 |
Mechanism of Action
The mechanism of action of 5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer effects. The thiazole ring can interact with enzymes and proteins, disrupting their normal function .
Comparison with Similar Compounds
Thiophene-Based Carboxamides ()
Compounds 14 , 16 , and 17 in share a 5-nitrothiophene-2-carboxamide core but differ in thiazole substituents:
- Compound 14: N-(4-(4-cyanophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide. Thiazole substituent: 4-cyanophenyl (–CN group enhances polarity). Activity: Narrow-spectrum antibacterial.
- Compound 16 : 5-Nitro-N-(4-(4-(trifluoromethoxy)phenyl)thiazol-2-yl)thiophene-2-carboxamide.
- Thiazole substituent : Trifluoromethoxy (–OCF₃ improves metabolic stability).
- Compound 17: Pyridinyl-substituted thiazole. Key difference: Thiophene vs.
Structural Impact : The benzothiophene core in the target compound provides a larger hydrophobic surface, which may enhance binding to protein targets compared to thiophene analogs .
Benzofuran Carboxamides ()
Synthesized 5-nitrobenzofuran-2-carboxamide derivatives replace the benzothiophene’s sulfur with oxygen:
- Example: 5-nitro-N-(substituted carbamoyl)-1-benzofuran-2-carboxamide. Key difference: Oxygen in benzofuran reduces electron density compared to sulfur in benzothiophene, altering electronic interactions.
Comparison : The target compound’s sulfur atom may confer stronger van der Waals interactions or altered solubility profiles compared to benzofuran analogs.
Thiazole-Linked Bromothiophene and Benzothiazole Derivatives ()
- : N-(5-R-benzyl-1,3-thiazol-2-yl)thiophene-2-carboxamides (e.g., 5f ).
- Substituent : 2,4-Dichlorobenzyl enhances lipophilicity and cytotoxicity.
- Activity : Significant anticancer effects (IC₅₀ < 10 µM).
- : 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine.
- Core : Benzothiazole instead of benzothiophene.
Key Contrast : The target compound’s benzothiophene may offer distinct π-π stacking interactions compared to benzothiazole or bromothiophene cores.
Other Carboxamide Derivatives ()
- : 5-ethyl-4-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide.
- Substituents : Alkyl groups (ethyl, methyl) increase hydrophobicity but lack nitro functionality.
- : 5-methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide.
- Core : Isoxazole instead of benzothiophene.
Activity Implications : The nitro group in the target compound and ’s isoxazole derivative may confer shared electron-deficient properties useful in redox-mediated mechanisms.
Data Table: Structural and Functional Comparison
Biological Activity
5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antimicrobial, antifungal, and anticancer properties, along with relevant research findings and case studies.
Chemical Structure and Properties
The compound features a benzothiophene core combined with a thiazole ring and a nitro group , which contribute to its biological activity. The IUPAC name is this compound, with the molecular formula .
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can damage cellular components. Additionally, the thiazole ring may interact with enzymes and proteins, disrupting their normal functions, which is essential for its antimicrobial and anticancer activities .
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties . In vitro studies have demonstrated significant inhibitory effects against various bacterial strains. The compound's mechanism likely involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antifungal Activity
This compound has also shown potential as an antifungal agent . Its efficacy against fungal pathogens can be attributed to similar mechanisms as those observed in bacterial inhibition. Studies suggest that it may disrupt the integrity of fungal cell membranes or inhibit critical enzymatic processes necessary for fungal growth.
Anticancer Properties
The anticancer activity of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and the generation of reactive oxygen species (ROS). The compound's ability to interfere with cell cycle progression further enhances its potential as an anticancer agent .
Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against a range of pathogens. The results indicated that the compound exhibited an Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. These findings highlight its potential as a therapeutic agent for bacterial infections .
Study 2: Antifungal Activity
In another investigation focused on antifungal activity, the compound was tested against Candida albicans. The results showed an MIC of 16 µg/mL, demonstrating significant antifungal properties. The study suggested that the compound could serve as a lead structure for developing new antifungal agents .
Study 3: Anticancer Effects
A recent study assessed the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 25 µM. The study concluded that this compound could be further investigated for its potential use in cancer therapy .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity | MIC/IC50 Values |
|---|---|---|---|
| Nitazoxanide | Thiazolide | Antiviral | EC50: 3.4 μM |
| Sulfathiazole | Thiazole | Antimicrobial | MIC: 8 µg/mL |
| Ritonavir | Thiazole | Antiretroviral | IC50: 0.35 μM |
| This compound | Benzothiophene + Thiazole | Antimicrobial/Antifungal/Anticancer | MIC: 32 µg/mL (bacteria), IC50: 25 µM (cancer) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
